

In-depth Analysis of AMX0035 Reveals Focus on Neurodegenerative Diseases, Not Oncology

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Compound of Interest

Compound Name: AMX12006

Cat. No.: B10856058

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Initial investigations into the efficacy of "**AMX12006**" compared to standard chemotherapy have revealed a likely case of mistaken identity. The correct drug candidate appears to be AMX0035, a combination therapy developed for neurodegenerative disorders, most notably Amyotrophic Lateral Sclerosis (ALS). Crucially, there is no current evidence to suggest that AMX0035 has been evaluated in the context of cancer treatment, making a direct comparison with standard chemotherapy regimens for oncology inappropriate.

AMX0035, also known by its commercial name Relyvrio, is a fixed-dose combination of sodium phenylbutyrate and taurursodiol (also known as TUDCA)[1][2]. Its mechanism of action is centered on mitigating neuronal death by targeting endoplasmic reticulum stress and mitochondrial dysfunction, two pathways implicated in the progression of neurodegenerative diseases[2][3][4].

The primary focus of clinical research on AMX0035 has been its potential application in treating ALS[1][5]. The Phase 2 CENTAUR trial showed that the drug slowed disease progression in ALS patients as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R)[3][6]. However, the subsequent Phase 3 PHOENIX trial did not meet its primary or secondary endpoints, leading to the voluntary withdrawal of Relyvrio from the market in the United States and Canada in April 2024[4][7][8].

Beyond ALS, AMX0035 has also been investigated for other neurodegenerative conditions such as Alzheimer's disease, Wolfram syndrome, and progressive supranuclear palsy (PSP)[2]

[9][10]. The ORION trial, a Phase 2b/3 study in PSP, was discontinued after the drug failed to show efficacy[9][10][11].

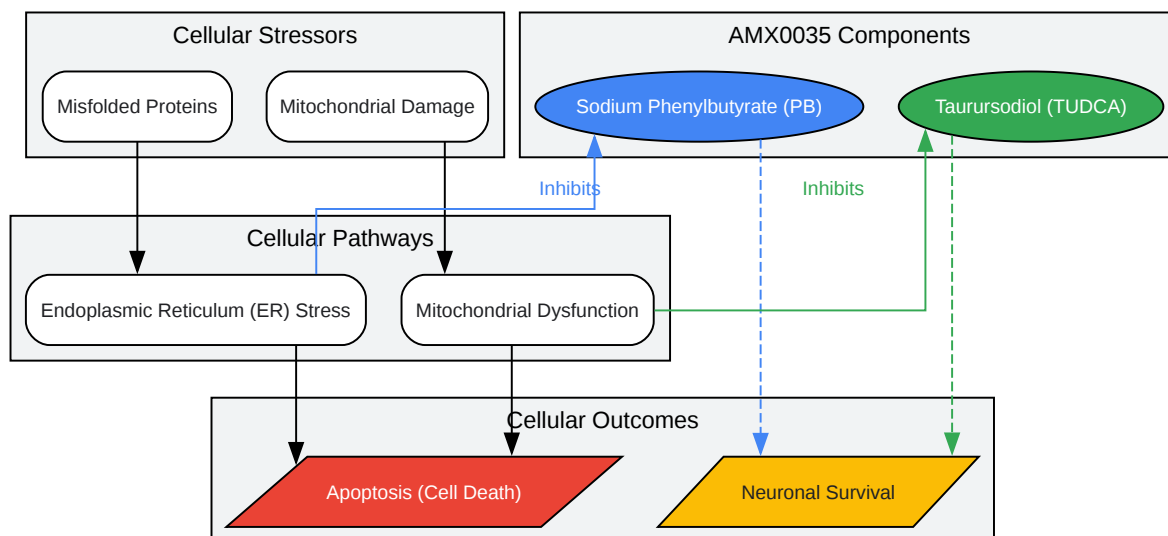
Standard Treatments for ALS

It is important to note that the standard of care for ALS does not involve chemotherapy. Instead, treatment focuses on slowing disease progression and managing symptoms. The primary medications approved for ALS include:

- Riluzole (Rilutek): An anti-glutamate agent that has been shown to extend the median survival of patients by a few months[12][13][14][15].
- Edaravone (Radicava): A free radical scavenger that may reduce the speed of functional decline[14][15][16].
- Tofersen (Qalsody): An antisense oligonucleotide specifically for patients with a mutation in the SOD1 gene[16].

Signaling Pathway of AMX0035

The therapeutic rationale for AMX0035 in neurodegenerative diseases is based on its dual mechanism of action, as depicted in the signaling pathway diagram below.

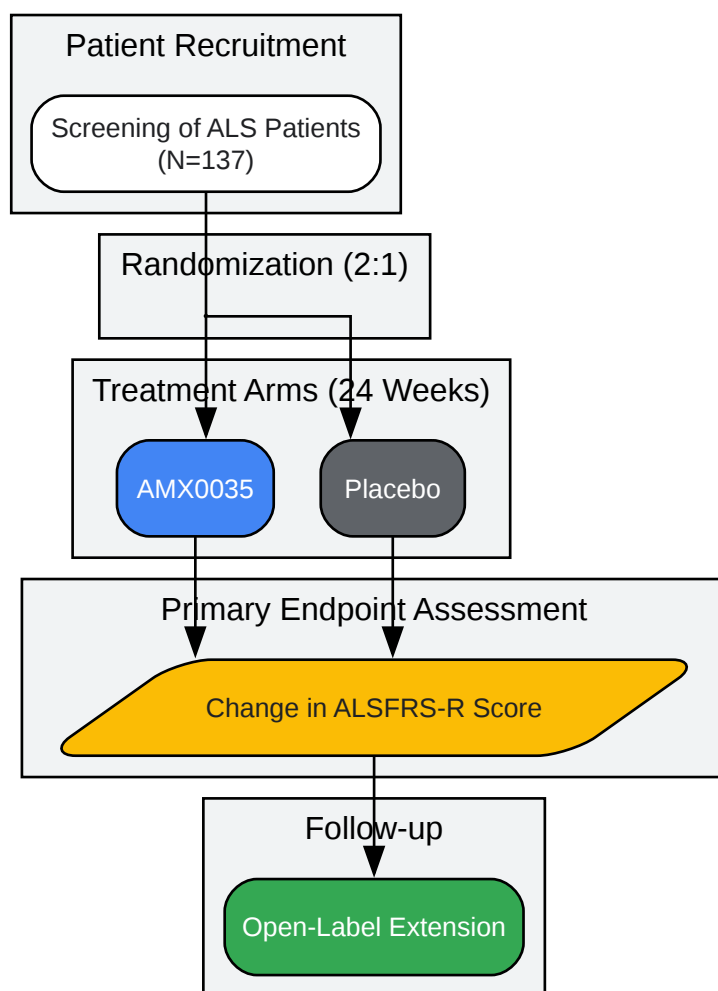


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Caption: AMX0035 Mechanism of Action

Experimental Workflow: CENTAUR Phase 2 Trial

The CENTAUR trial was a key study in the evaluation of AMX0035 for ALS. The workflow of this clinical trial is outlined in the diagram below.



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